2-Azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H12F2N4O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Building Blocks for Organic Synthesis: A study utilized 2-azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one as a starting material in the synthesis of a compound characterized by IR, NMR, and MS, demonstrating its utility in click chemistry and its potential for further biological applications due to its stability and reactivity in creating functionalized molecules (Govindhan et al., 2017).
Applications in Material Science
- Corrosion Inhibition: Research on cadmium(II) Schiff base complexes, which include azido complexes, has shown potential in corrosion inhibition on mild steel, indicating that derivatives of azido compounds could contribute to materials engineering and corrosion protection strategies (Das et al., 2017).
Photoredox Catalysis
- Alkene Alkylazidation: A method described the use of sodium azide with heteroarenium salts in a photoredox catalysis setting to introduce azido groups into alkenes, showcasing a novel approach to synthesizing azido-containing compounds, which could be beneficial for developing new pharmaceuticals or materials (Yang et al., 2020).
Crystal Structure and Magnetism
- Structural Analysis: Studies on azido-bridged compounds provide insights into the structural and magnetic properties of these materials, highlighting their significance in the development of magnetic materials and in the understanding of molecular magnetism (Li et al., 2008).
Synthesis of Functionalized Crown Ethers
- Building Blocks for Crown Ethers: Research on the synthesis of diols and epoxides as precursors for the preparation of functionalized crown ethers demonstrates the role of azido compounds in the creation of complex organic structures, which have applications in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).
Properties
IUPAC Name |
2-azido-1-[3-(difluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c9-8(10)6-2-1-3-14(5-6)7(15)4-12-13-11/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUGIWLSABVZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN=[N+]=[N-])C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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